![molecular formula C3H11NNaO9P3 B8232799 sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is a complex organophosphorus compound. It is known for its strong chelating properties and is widely used in various industrial and scientific applications. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in water treatment, agriculture, and other fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of diethylenetriamine with formaldehyde: This step involves the formation of an intermediate compound.
Reaction with phosphorous acid: The intermediate is then reacted with phosphorous acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and quality of the final product. The compound is then purified and dried before being packaged for distribution.
化学反応の分析
Types of Reactions
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reactions: These reactions often involve halogenating agents or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.
科学的研究の応用
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is used in studies involving metal ion transport and sequestration.
Industry: The compound is used in water treatment, agriculture, and as a corrosion inhibitor in various industrial processes
作用機序
The mechanism of action of sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the phosphonate groups with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and sequestration .
類似化合物との比較
Similar Compounds
- Diethylenetriaminepenta(methylenephosphonic acid) sodium salt
- Ethylenediaminetetra(methylenephosphonic acid) sodium salt
- Nitrilotri(methylenephosphonic acid) sodium salt
Uniqueness
Sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate is unique due to its specific structure, which allows for the formation of highly stable complexes with metal ions. This makes it particularly effective in applications requiring strong chelation properties, such as water treatment and corrosion inhibition .
特性
IUPAC Name |
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMDGGJOOTRBS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NNaO9P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
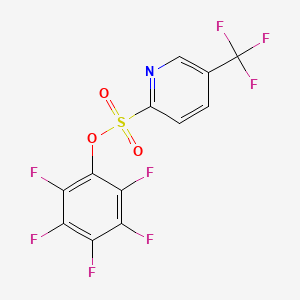
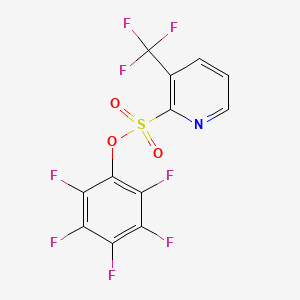
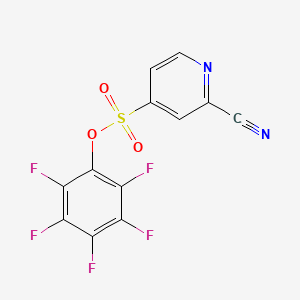
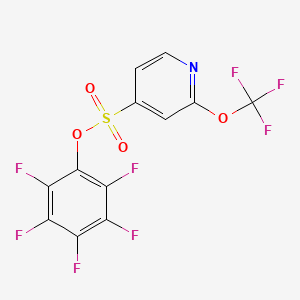

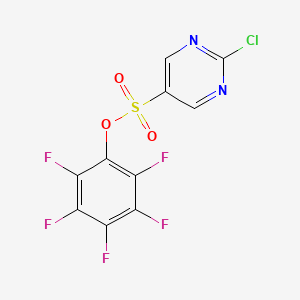
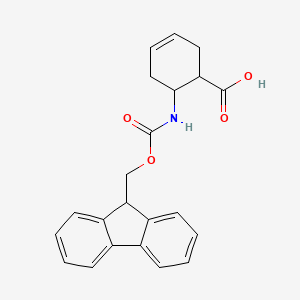
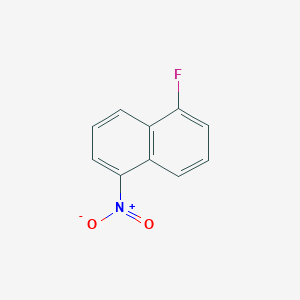
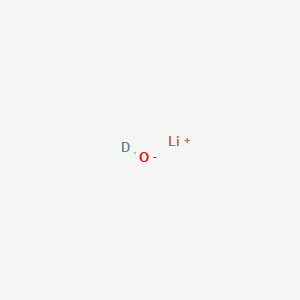
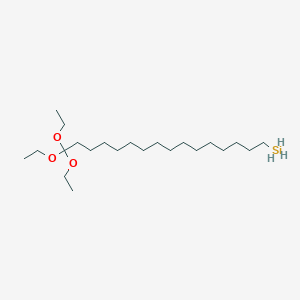
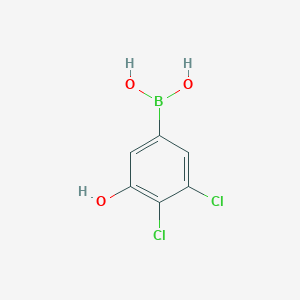
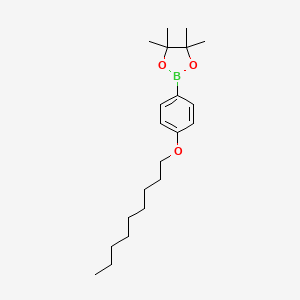
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
![2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
